molecular formula C17H24O11 B191286 Gardenoside CAS No. 24512-62-7

Gardenoside

Cat. No.: B191286
CAS No.: 24512-62-7
M. Wt: 404.4 g/mol
InChI Key: XJMPAUZQVRGFRE-ZESMJTLHSA-N
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Description

Gardenoside is a natural compound extracted from Gardenia fruits . It has hepatoprotective properties and inhibits TNF-α, IL-1β, IL-6, and NFκB activation . This compound also has an inhibitory effect on free fatty acids (FFA)-induced cellular steatosis .


Synthesis Analysis

Gardenia fruits mainly synthesize cinnamic acid through the phenylpropanoid pathway, and then synthesize flavonoids through the action of catalytic enzymes such as 4-coumaroyl-CoA ligase, chalcone synthase, chalcone isomerase, and flavanol synthase .


Molecular Structure Analysis

The molecular formula of this compound is C17H24O11 . Its average mass is 404.366 Da and its monoisotopic mass is 404.131866 Da .


Chemical Reactions Analysis

This compound can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . It is soluble in water, alcohol, and propylene-glycol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.37 and a molecular formula of C17H24O11 . It is soluble in DMSO at 81 mg/mL (200.31 mM) at 25°C .

Scientific Research Applications

Hepatoprotective Properties

Gardenoside demonstrates significant hepatoprotective properties. A study by Liang et al. (2015) found that this compound effectively reduced steatosis in HepG2 hepatocytes induced by free fatty acids, potentially offering a therapeutic approach for non-alcoholic steatohepatitis (NASH). This effect was achieved by modulating inflammatory cytokines and inhibiting intracellular NFκB activity (Liang et al., 2015).

Neuroprotective and Cognitive Enhancement Effects

Ma et al. (2017) demonstrated the potential of this compound in improving memory deficits in a Drosophila model of Alzheimer's disease. This study highlighted the significance of this compound in the treatment of cognitive impairments, with implications for conditions like Alzheimer’s disease (Ma et al., 2017).

Anti-Inflammatory Effects

This compound has been observed to possess anti-inflammatory properties. Ran et al. (2021) highlighted its therapeutic value in treating chronic inflammatory diseases, where it exerted effects through mechanisms like anti-inflammation and neuroprotection (Ran et al., 2021).

Pain Relief in Neuropathic Conditions

Yu et al. (2018) found that this compound can alleviate neuropathic pain in a rat model of chronic constriction injury. The study suggested that this compound’s pain-relieving effect might be linked to the regulation of P2X3 and P2X7 receptors (Yu et al., 2018).

Antioxidative Properties

Liang et al. (2019) discussed the antioxidative effects of this compound, particularly in the context of diabetes mellitus and cardiovascular diseases. The study emphasized this compound’s role in inhibiting various pathological processes and enhancing cell survival (Liang et al., 2019).

Cholagogic Action

Xin-ming (2004) conducted research on this compound’s cholagogic action, showing its ability to enhance bile excretion, which might be beneficial in liver-related disorders (Xin-ming, 2004).

Protective Effects in Acute Lung Injury

Li et al. (2016) investigated this compound’s role in reducing inflammatory responses in brain microvascular endothelial cells, providing insights into its potential application in cerebral ischemia treatment (Li et al., 2016).

Extraction and Standardization

Wu Mao-fang (2005) focused on optimizing the extraction process of this compound from Gardenia, which is crucial for its application in various therapeutic formulations (Wu Mao-fang, 2005).

Skin Protection Against UV-B Irradiation

Shin et al. (2018) revealed the potential of this compound in protecting human dermal fibroblasts against UV-B-induced photooxidative stress, suggesting its utility in skincare and anti-aging products (Shin et al., 2018).

Anti-Mastitis Effects

Enhancement of Lactobacillus Plantarum’s Relieving Effect on Constipation

Mu et al. (2020) discussed how this compound enhanced the effectiveness of Lactobacillus plantarum in treating constipation in mice, underscoring its role in gastrointestinal health (Mu et al., 2020).

Mechanism of Action

Target of Action

Gardenoside, an iridoid glycoside, primarily targets hepatocytes . It is known for its hepatoprotective properties . It also interacts with inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and intracellular NFκB .

Mode of Action

This compound interacts with its targets to bring about a variety of changes. It has been shown to reduce the levels of inflammatory cytokines TNF-α, IL-1β, and IL-6, and inhibit the activation of NFκB . This suggests that this compound may exert its effects by modulating inflammatory responses.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the biosynthesis of iridoid glycosides, a class of secondary metabolites in plants . The iridoid synthase (ISY) enzyme plays a key role in this pathway, catalyzing the cyclization of the precursor 8-oxogeranial into nepetalactol . Furthermore, this compound has been shown to ameliorate inflammation and modulate barrier dysfunction via the activation of the AMPK pathway .

Pharmacokinetics

It is known that this compound is one of the major bioactive constituents of gardenia jasminoides, a traditional chinese medicine . The concentration of this compound in a plant can be influenced by factors such as the species, genotype, physiology, developmental stage, and environmental conditions during growth .

Result of Action

This compound has a protective effect on hepatocytes. It has been shown to significantly decrease steatosis (fat accumulation) in HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), without causing cytotoxicity . It also reduces the generation of reactive oxygen species (ROS), and attenuates pyroptosis and apoptosis in NAFLD models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of secondary metabolites like this compound in plants can be affected by local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes . Additionally, certain microorganisms, such as Lactobacillus plantarum KFY02, can enhance the action of this compound in the intestinal regulation of constipated mice .

Safety and Hazards

Gardenoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Gardenoside interacts with several enzymes and proteins. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified, which are involved in the biosynthesis of iridoid glycosides, including this compound . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials), contributing to the formation of the iridoid scaffold .

Cellular Effects

This compound has been found to have significant effects on hepatocytes, particularly in the context of NAFLD . It reduces lipid accumulation, increases cell viability, reduces reactive oxygen species (ROS) generation, and attenuates pyroptosis and apoptosis in NAFLD .

Molecular Mechanism

This compound exerts its effects at the molecular level through interactions with various biomolecules. It hinders caspase-1-mediated hepatocyte pyroptosis through the CTCF/DPP4 signaling pathway . The direct interaction between CTCF and DPP4 has been confirmed, and this compound’s therapeutic effects might be achieved through controlling the expression of the direct target of CTCF (DPP4) and several downstream molecules .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment effectively reduces lipid accumulation and attenuates pyroptosis and apoptosis in NAFLD in both in vitro and in vivo models .

Metabolic Pathways

This compound is involved in several metabolic pathways. The iridoid synthases GjISY, GjISY2, and GjISY4 play a crucial role in the biosynthesis of iridoid glycosides, including this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Gardenoside involves the glycosylation of a flavonoid aglycone with a disaccharide moiety. This can be achieved through a variety of methods, including enzymatic, chemical, and chemoenzymatic approaches. One possible synthesis pathway involves the use of a glycosyltransferase enzyme to transfer the disaccharide unit onto the flavonoid aglycone. Another pathway involves the use of a chemical glycosylation reaction using a suitable glycosyl donor and a promoter. Chemoenzymatic approaches involve the use of both chemical and enzymatic steps to achieve the desired glycosylation reaction.", "Starting Materials": ["Flavonoid aglycone", "Disaccharide unit", "Glycosyl donor", "Promoter", "Enzyme (optional)"], "Reaction": ["Step 1: Protection of the hydroxyl groups on the flavonoid aglycone using a suitable protecting group", "Step 2: Glycosylation of the flavonoid aglycone with the disaccharide unit using a glycosyltransferase enzyme or a chemical glycosylation reaction with a suitable glycosyl donor and promoter", "Step 3: Deprotection of the hydroxyl groups to obtain the final product, Gardenoside"] }

24512-62-7

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9?,10-,11?,12?,13?,15+,16?,17-/m1/s1

InChI Key

XJMPAUZQVRGFRE-ZESMJTLHSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

gardenoside
gardenoside, 1S(1alpha,4alplha,7beta,7alpha)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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